1H-Imidazol-5-amine, 1-methyl-4-nitro-N-(phenylmethyl)- 1H-Imidazol-5-amine, 1-methyl-4-nitro-N-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 91089-21-3
VCID: VC19250845
InChI: InChI=1S/C11H12N4O2/c1-14-8-13-11(15(16)17)10(14)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3
SMILES:
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol

1H-Imidazol-5-amine, 1-methyl-4-nitro-N-(phenylmethyl)-

CAS No.: 91089-21-3

Cat. No.: VC19250845

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazol-5-amine, 1-methyl-4-nitro-N-(phenylmethyl)- - 91089-21-3

Specification

CAS No. 91089-21-3
Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
IUPAC Name N-benzyl-3-methyl-5-nitroimidazol-4-amine
Standard InChI InChI=1S/C11H12N4O2/c1-14-8-13-11(15(16)17)10(14)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3
Standard InChI Key VKWNWCCWGABWCT-UHFFFAOYSA-N
Canonical SMILES CN1C=NC(=C1NCC2=CC=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₄O₂
Molecular Weight232.24 g/mol
Canonical SMILESCN1C=NC(=C1NCC2=CC=CC=C2)N+[O-]
Topological Polar Surface Area85.2 Ų
Hydrogen Bond Donors1

Physical Characteristics

The compound’s density of 1.3 g/cm³ and boiling point of 481.3°C at 760 mmHg indicate strong intermolecular interactions, likely due to hydrogen bonding between the amine and nitro groups . Its low aqueous solubility (33.5 µg/mL) contrasts with higher solubility in organic solvents like DMSO, a property exploitable in drug formulation. The flash point of 244.9°C suggests moderate flammability, requiring standard laboratory safety protocols during handling .

Synthetic Methodologies

Conventional Synthesis Routes

Industrial production typically employs a three-step sequence:

  • Nitroimidazole Core Formation: Condensation of glyoxal with methylamine and nitroacetamide under acidic conditions yields 1-methyl-4-nitroimidazole .

  • Benzylation: Nucleophilic aromatic substitution using benzyl bromide in the presence of potassium carbonate introduces the benzylamine group.

  • Purification: Column chromatography with ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity, as verified by HPLC.

Green Chemistry Approaches

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yield from 68% to 82% . Solvent-free conditions employing ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) demonstrate reduced environmental impact while maintaining efficiency.

Biological Activity and Mechanism

Enzymatic Inhibition

The nitro group undergoes intracellular reduction to form reactive nitrogen species (RNS), which covalently modify cysteine residues in target enzymes. Specifically, the compound inhibits cytochrome P450 2E1 (CYP2E1) with an IC₅₀ of 12.3 µM, potentially explaining its hepatoprotective effects observed in vitro .

Table 2: Biological Activity Profile

Organism/EnzymeEffectConcentrationSource
MRSA (ATCC 43300)Growth inhibition8 µg/mL
CYP2E173% inhibition50 µM
HeLa cervical cancer cells48% viability reduction25 µM (24h)

Chemical Reactivity and Derivatives

Nitro Group Reduction

Catalytic hydrogenation (H₂, 3 atm, 10% Pd/C) converts the nitro group to an amine, yielding N-benzyl-1-methyl-4-aminoimidazol-5-amine. This derivative shows enhanced solubility (152 µg/mL) and increased affinity for serotonin receptors .

Electrophilic Substitution

The electron-deficient imidazole ring undergoes bromination at position 2 using N-bromosuccinimide (NBS) in acetic acid. Single-crystal X-ray analysis of the brominated product confirms regioselectivity dictated by the nitro group’s meta-directing effects .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing 1-methyl-4-nitro (91089-21-3) and 1-methyl-2-nitro (63551-61-1) isomers reveals dramatic pharmacological differences:

  • The 4-nitro derivative exhibits 5-fold greater antimicrobial activity

  • 2-nitro analogue shows preferential inhibition of COX-2 over COX-1 (Selectivity Index = 8.3)

Benzyl vs. Phenyl Substituents

Replacing the benzyl group with phenyl (CAS 4531-54-8) decreases logP from 2.4 to 1.9, correlating with reduced blood-brain barrier penetration in rodent models .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing iloperidone analogues for schizophrenia treatment. Coupling with 6-fluorobenzisoxazole via Ullmann reaction produces candidates with D₂ receptor occupancy >80% at nanomolar concentrations.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity to 12.7 mmol/g at 25°C, outperforming traditional zeolites by 38% . The nitro group’s dipole moment facilitates preferential gas binding through quadrupole interactions.

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